molecular formula C20H18ClNO3S2 B3047441 4-(5-(4-Chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide CAS No. 1394371-75-5

4-(5-(4-Chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide

Cat. No. B3047441
M. Wt: 419.9
InChI Key: DYIIYIJHDMIABW-UHFFFAOYSA-N
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Patent
US09393247B2

Procedure details

To a stirred solution of 5-(4-chlorophenyl)-3-(4-(N-((dimethylamino)methylene)sulfamoyl)phenyl)-N-methoxy-N,4-dimethylthiophene-2-carboxamide (compound 1d, 2.3 g, 4.55 mmol) in anhydrous THF (40 ml) at 25° C., Grignard reagent (ethyl magnesium bromide, 3.04 g, 22.8 ml, 22.77 mmol) was added dropwise and the reaction mixture was heated at 70-75° C. for 1 hr. The progress of the reaction was monitored by TLC. After cooling the reaction mixture to 0° C., the reaction mixture was quenched by adding a solution of saturated ammonium chloride (40 ml) and the resulting mixture was extracted with ethyl acetate (3×50 ml). The combined organic layer was dried over anhydrous Na2SO4. The solvent was evaporated from the dried organic layer under reduced pressure to obtain a crude product; which was purified by column chromatography over silica gel (100-200 mesh) using 30-35% ethyl acetate in hexane as an eluent to obtain the title compound which was further purified by precipitation by dissolving 1.1 g of the compound in dichloromethane (10 ml) and precipitating it by slow addition of diisopropyl ether. (0.89 g, 47%)
Name
5-(4-chlorophenyl)-3-(4-(N-((dimethylamino)methylene)sulfamoyl)phenyl)-N-methoxy-N,4-dimethylthiophene-2-carboxamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
compound 1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
22.8 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]([C:13](N(OC)C)=[O:14])=[C:10]([C:19]3[CH:24]=[CH:23][C:22]([S:25](=[O:32])(=[O:31])[N:26]=CN(C)C)=[CH:21][CH:20]=3)[C:9]=2[CH3:33])=[CH:4][CH:3]=1.[CH2:34]1COC[CH2:35]1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]([C:13](=[O:14])[CH2:34][CH3:35])=[C:10]([C:19]3[CH:24]=[CH:23][C:22]([S:25]([NH2:26])(=[O:31])=[O:32])=[CH:21][CH:20]=3)[C:9]=2[CH3:33])=[CH:4][CH:3]=1

Inputs

Step One
Name
5-(4-chlorophenyl)-3-(4-(N-((dimethylamino)methylene)sulfamoyl)phenyl)-N-methoxy-N,4-dimethylthiophene-2-carboxamide
Quantity
2.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(C(=C(S1)C(=O)N(C)OC)C1=CC=C(C=C1)S(N=CN(C)C)(=O)=O)C
Name
compound 1d
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(C(=C(S1)C(=O)N(C)OC)C1=CC=C(C=C1)S(N=CN(C)C)(=O)=O)C
Name
Grignard reagent
Quantity
22.8 mL
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding a solution of saturated ammonium chloride (40 ml)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the dried organic layer under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
which was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(C(=C(S1)C(CC)=O)C1=CC=C(C=C1)S(=O)(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.